molecular formula C10H15NO3 B8726895 3-((2-(Hydroxymethyl)-3-methylpyridin-4-yl)oxy)propan-1-ol

3-((2-(Hydroxymethyl)-3-methylpyridin-4-yl)oxy)propan-1-ol

Cat. No. B8726895
M. Wt: 197.23 g/mol
InChI Key: IHEMNLDSTXKDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043242

Procedure details

A solution of 2.3 ml (31.7 mmol) of thionyl chloride in 5 ml of dichloromethane is added dropwise at 0° C. to a solution of 2.5 g (12.6 mmol) of 3-(2-hydroxymethyl-3-methylpyridin-4-yloxy)propan-1-ol in 20 ml of dichloromethane and the mixture is subsequently stirred at room temperature for a further 16 h. Water (20 ml) is then added, and the mixture is adjusted to pH 8 using sodium bicarbonate solution and extracted with 3×20 ml of dichloromethane. The organic extracts are washed with water, dried over magnesium sulfate and concentrated. The residual oil (2.8 g) is employed in stage b) without further purification.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[C:12]([CH3:13])=[C:11]([O:14][CH2:15][CH2:16]CO)[CH:10]=[CH:9][N:8]=1.O.C(=O)(O)[O-].[Na+].Cl[CH2:26][Cl:27]>>[Cl:3][CH2:6][C:7]1[C:12]([CH3:13])=[C:11]([O:14][CH2:15][CH2:16][CH2:26][Cl:27])[CH:10]=[CH:9][N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
OCC1=NC=CC(=C1C)OCCCO
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at room temperature for a further 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×20 ml of dichloromethane
WASH
Type
WASH
Details
The organic extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClCC1=NC=CC(=C1C)OCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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